molecular formula C10H8BrClO2 B6157396 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314775-36-4

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6157396
CAS No.: 1314775-36-4
M. Wt: 275.52 g/mol
InChI Key: XHRHNFHYFQBJLJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 2227675-98-9) is a cyclopropane-substituted aromatic carboxylic acid featuring a 3-bromo-4-chlorophenyl group. The cyclopropane ring introduces significant steric strain, influencing its reactivity and intermolecular interactions.

Properties

CAS No.

1314775-36-4

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrClO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

XHRHNFHYFQBJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-bromo-4-chlorophenylacetic acid with a diazo compound under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of esters, amides, or other oxidized products.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropane Carboxylic Acids

1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic Acid
  • Structure : Cyclopropene ring (unsaturated) with a 3-bromophenyl group.
  • Key Differences : Unsaturation in the cyclopropene ring increases reactivity toward addition reactions compared to the saturated cyclopropane in the target compound. The absence of a 4-chloro substituent reduces steric hindrance and electronic effects .
1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 345965-52-8)
  • Structure : Para-bromo substitution on the phenyl ring.
  • Key Differences : Positional isomerism (bromo at para vs. meta position) alters electronic distribution. Higher density (1.671 g/cm³) compared to the target compound .
  • Application : Intermediate in organic synthesis, with similar utility in drug discovery .
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 869970-64-9)
  • Structure : 4-Chloro-2-fluorophenyl substituent.
  • Key Differences: Fluorine’s electronegativity lowers pKa (3.81) compared to non-fluorinated analogs, enhancing solubility. The chloro-fluoro combination improves metabolic stability .
  • Application : Explored in agrochemical and pharmaceutical research due to optimized physicochemical properties .

Extended Aromatic Systems

1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid (CAS 749269-83-8)
  • Structure : Biphenyl core with 3',4'-dichloro and 2-fluoro substituents.
  • Key Differences: Extended π-system enhances lipophilicity and receptor-binding affinity. Registered as an immunomodulator targeting microglia .
  • Application : Clinical candidate for neurological disorders, demonstrating the impact of aromatic extension on bioactivity .

Functionalized Derivatives

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic Acid (CAS 1628507-88-9)
  • Structure : Boronic acid substituent at the 4-position.
  • Key Differences : Boron enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. This functionalization broadens synthetic utility in drug conjugation .
  • Application : Key intermediate in synthesizing kinase inhibitors .
1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 124276-34-2)
  • Structure : 3-Chlorophenyl group without bromine.
  • Key Differences : Lower molecular weight and reduced steric bulk. Safety data indicate standard handling protocols, unlike halogen-dense analogs .
  • Application : Versatile building block in peptidomimetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents pKa Density (g/cm³) Application Reference
1-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid 2227675-98-9 C₁₀H₈BrClO₂ 3-Br, 4-Cl N/A N/A Pharmaceutical intermediate
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 345965-52-8 C₁₀H₉BrO₂ 4-Br N/A 1.671 Organic synthesis
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 869970-64-9 C₁₀H₈ClFO₂ 4-Cl, 2-F 3.81 1.487 Agrochemical research
1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid 749269-83-8 C₁₆H₁₁Cl₂FO₂ Biphenyl, 3',4'-Cl, 2-F N/A N/A Immunomodulation
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid 1628507-88-9 C₁₀H₁₀BClO₄ 3-Cl, 4-B(OH)₂ N/A N/A Kinase inhibitor synthesis

Research Findings and Trends

  • Electronic Effects : Bromine’s polarizability enhances π-π stacking in aromatic systems, while fluorine’s electronegativity fine-tunes acidity and solubility .
  • Steric Considerations : Cyclopropane rings with ortho-substituted halogens (e.g., 3-bromo-4-chloro) exhibit restricted rotation, influencing conformational stability in drug-receptor interactions .
  • Synthetic Utility : Boron- and fluorine-containing derivatives highlight the shift toward functionalized building blocks in targeted drug discovery .

Biological Activity

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenyl group that contains both bromine and chlorine substituents. The presence of these halogens can influence the compound's reactivity, binding affinity, and overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding properties through halogen bonding interactions, which can modulate the activity of various biological pathways.

Biological Activities

  • Antitumor Activity : Research indicates that derivatives of cyclopropane carboxylic acids exhibit notable antitumor effects. For instance, compounds related to this compound have shown effective inhibition on the proliferation of human myeloid leukemia cell lines (U937) without significant cytotoxicity .
  • Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, modifications to similar compounds have resulted in potent inhibitors of the human 11β-HSD-1 enzyme, which plays a role in steroid metabolism .
  • Biological Pathway Studies : The compound is utilized in studies examining biological pathways related to halogenated aromatic compounds, providing insights into their mechanisms and effects on cellular processes .

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor properties of various cyclopropane derivatives, this compound derivatives demonstrated effective inhibition against U937 cells. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced biological efficacy while minimizing cytotoxic effects .

Study 2: Enzyme Inhibition

A comparative analysis showed that compounds derived from cyclopropane carboxylic acids exhibited varying degrees of inhibition against the 11β-HSD-1 enzyme. The presence of halogens was found to significantly increase binding affinity and selectivity towards this target, suggesting potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acidModerate enzyme inhibitionDifferent halogen positioning
1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acidAntitumor propertiesFluorine substituent may alter reactivity
1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acidPotential anti-inflammatory effectsUnique electronic properties due to fluorine

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